Kauran-18-al, 17-(acetyloxy)-, (4alpha,16alpha)-

Catalog No.
S15734460
CAS No.
41756-46-1
M.F
C22H34O3
M. Wt
346.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kauran-18-al, 17-(acetyloxy)-, (4alpha,16alpha)-

CAS Number

41756-46-1

Product Name

Kauran-18-al, 17-(acetyloxy)-, (4alpha,16alpha)-

IUPAC Name

[(1S,4S,5R,9S,10R,13S,14R)-5-formyl-5,9-dimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C22H34O3/c1-15(24)25-13-17-12-22-10-7-18-20(2,14-23)8-4-9-21(18,3)19(22)6-5-16(17)11-22/h14,16-19H,4-13H2,1-3H3/t16-,17-,18+,19-,20-,21+,22-/m0/s1

InChI Key

AXCCTUATUTWPBD-MZLYOWLHSA-N

Canonical SMILES

CC(=O)OCC1CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C=O

Isomeric SMILES

CC(=O)OC[C@@H]1C[C@@]23CC[C@@H]4[C@](CCC[C@]4([C@@H]2CC[C@H]1C3)C)(C)C=O

Kauran-18-al, 17-(acetyloxy)-, (4alpha,16alpha)- is a compound belonging to the class of organic molecules known as kaurane diterpenoids. These diterpenoids are characterized by a tetracyclic structure derived from the pimarane precursor through cyclization and rearrangement processes. The specific structure of Kauran-18-al features a bicyclic ring system with a bridging configuration between C15 and C16, contributing to its unique chemical properties. The molecular formula for this compound is C22H34O4C_{22}H_{34}O_{4}, and it has a molecular weight of approximately 362.51 g/mol .

Typical for its functional groups:

  • Acetylation: The hydroxyl group can be acetylated to form esters, enhancing lipophilicity and potentially altering biological activity.
  • Oxidation: The presence of alcohol functionalities allows for oxidation reactions that can convert these groups into carbonyls or acids.
  • Reduction: The carbonyl group may be reduced to alcohols using reducing agents, modifying its reactivity profile.

These reactions can be facilitated by various reagents such as acetic anhydride for acetylation, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .

Kauran-18-al exhibits notable biological activities attributed to its structure. Studies indicate that compounds within the kaurane family possess anti-inflammatory, antimicrobial, and cytotoxic properties. For instance, research has shown that kaurane diterpenoids can inhibit the growth of various pathogens and exhibit anti-cancer activities by inducing apoptosis in cancer cells . Additionally, they may modulate inflammatory pathways, making them potential candidates for therapeutic applications in treating chronic inflammatory diseases .

The synthesis of Kauran-18-al can be approached through several methodologies:

  • Natural Extraction: Kauran-18-al can be isolated from natural sources such as plants in the Annonaceae family, particularly from species like Annona squamosa.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler terpenoid precursors. Key steps could include cyclization reactions followed by functional group modifications (e.g., acetylation).
  • Biotransformation: Utilizing microbial systems to convert precursor compounds into Kauran-18-al through enzymatic processes is another viable method for synthesis, leveraging the specificity of enzymes to introduce desired functional groups .

Kauran-18-al has potential applications across various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antimicrobial properties, it could be developed into therapeutic agents for treating infections and inflammatory conditions.
  • Cosmetics: Its bioactive properties make it a candidate for formulations aimed at skin health and anti-aging products.
  • Agriculture: The compound may also find applications as a natural pesticide or herbicide due to its biological activity against pests and pathogens.

Research on Kauran-18-al's interactions with other biological molecules is limited but essential for understanding its mechanisms of action. Interaction studies typically focus on:

  • Protein Binding: Understanding how Kauran-18-al interacts with proteins involved in inflammation or microbial resistance can provide insights into its therapeutic potential.
  • Synergistic Effects: Investigating how Kauran-18-al works in combination with other compounds may reveal enhanced efficacy in treating diseases or infections.

Such studies are crucial for developing safe and effective therapeutic strategies utilizing this compound .

Kauran-18-al shares structural similarities with several other kaurane diterpenoids. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Properties
Kauran-17-oic acidC22H34O3C_{22}H_{34}O_{3}Anti-inflammatory properties
ent-16a-Hydroxy-17-acetoxy-19-kauranalC22H34O4C_{22}H_{34}O_{4}Antimicrobial and cytotoxic effects
(4alpha)-18-(Acetyloxy)kauran-17-oic acidC22H34O4C_{22}H_{34}O_{4}Similar structural features; potential anti-cancer activity
16α-hydro-ent-kauran-17,19-dioic acidC22H34O4C_{22}H_{34}O_{4}Exhibits significant cytotoxicity

Kauran-18-al is distinguished by its specific acetoxy substitution at the 17 position and unique stereochemistry at the 4alpha and 16alpha positions, which may influence its biological activity compared to these similar compounds .

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Exact Mass

346.25079494 g/mol

Monoisotopic Mass

346.25079494 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2024

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